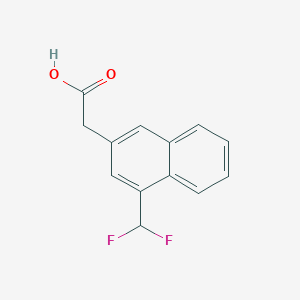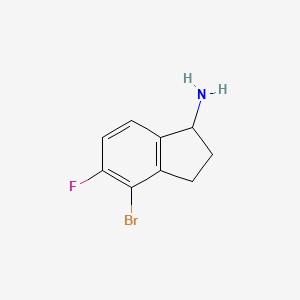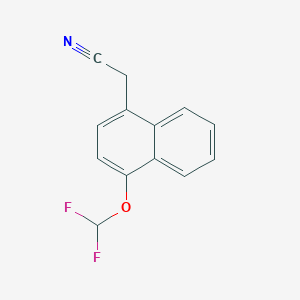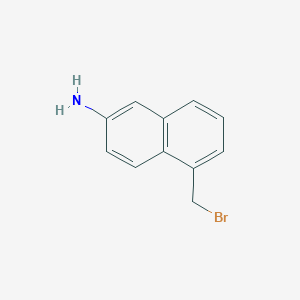
5-(Bromomethyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a bromomethyl group attached to the naphthalene ring at the 5-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)naphthalen-2-amine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the preparation of functional materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)naphthalen-2-amine depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: Similar structure but lacks the bromomethyl group.
5-Bromonaphthalen-2-amine: Similar but without the methyl group.
5-(Bromomethyl)naphthalene: Lacks the amine group.
Uniqueness
5-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both the bromomethyl and amine groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
5-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7,13H2 |
Clé InChI |
UDOOWPJEZGUGKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N)C(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


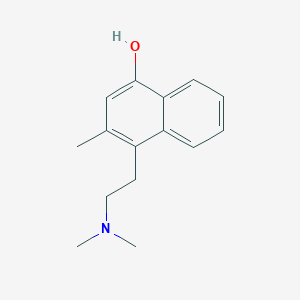
![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)
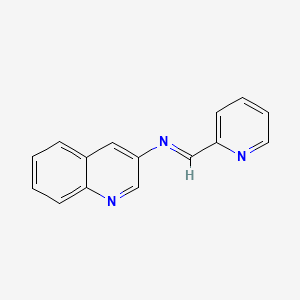

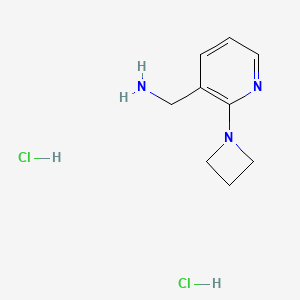
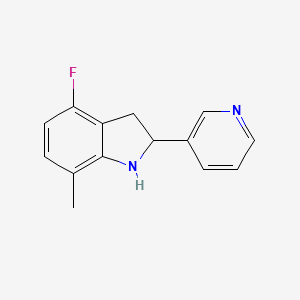



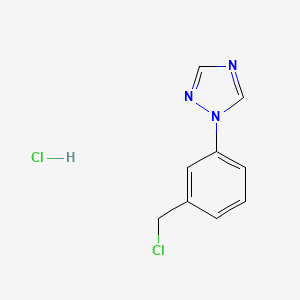
![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)
